molecular formula C13H23BO3 B13550847 4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13550847
M. Wt: 238.13 g/mol
InChI Key: XDPAJSVUOGAFPI-BQYQJAHWSA-N
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Description

4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C10H19BO3. This compound is part of the dioxaborolane family, known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction temperature is usually maintained between 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted dioxaborolanes, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which facilitates its use in organic synthesis and drug development . The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+

InChI Key

XDPAJSVUOGAFPI-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCOC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCOC2

Origin of Product

United States

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